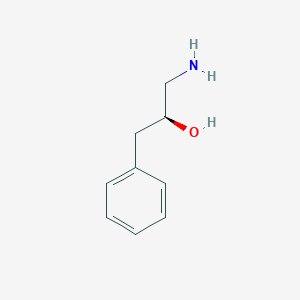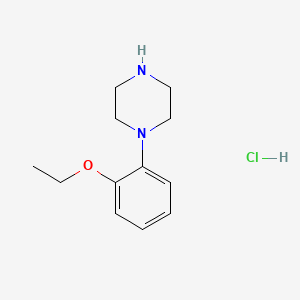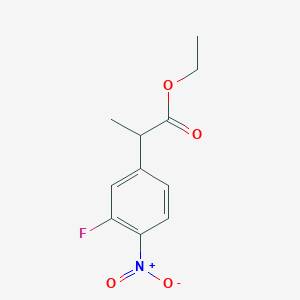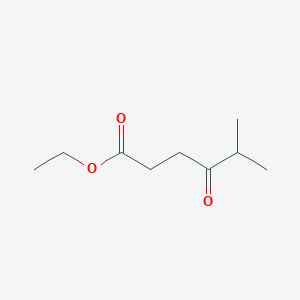
2,3,3,4,4,4-Hexafluoro-1-butene
Descripción general
Descripción
2,3,3,4,4,4-Hexafluoro-1-butene is an unsaturated, highly fluorinated hydrocarbon . It is also known by the commercial name 1336mzz (Z) .
Synthesis Analysis
The synthesis of this compound involves a three-step reaction :- The gas-phase hydrogenation reaction from 1,1,1,4,4,4-hexafluoro-2-butyne to Z-HFO-1336mzz promoted by Pd + Bi/PAF (porous aluminium fluoride) catalyst .
Molecular Structure Analysis
The molecular formula of this compound is C4H2F6 . The compound has a labile carbon–carbon double bond .Chemical Reactions Analysis
The compound’s labile carbon–carbon double bond is key to its short atmospheric lifetime . More detailed information about its chemical reactions is not available in the retrieved sources.Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of -7.9±8.0 °C at 760 mmHg, and a vapor pressure of 2360.3±0.0 mmHg at 25°C . Its enthalpy of vaporization is 23.3±3.0 kJ/mol, and its flash point is -28.6±10.4 °C . The index of refraction is 1.275 .Aplicaciones Científicas De Investigación
Novel Synthetic Routes and Industrial Applications
A novel synthetic route for Z-1,1,1,4,4,4-hexafluoro-2-butene (Z-HFO-1336mzz) has been developed, highlighting its potential for industrial production. This process involves vapor-phase catalytic fluorination, liquid-phase dechlorination, and gas-phase hydrogenation, indicating its significance in manufacturing processes with potential applications in refrigerants and blowing agents due to its low global warming potential (Zhang, Xiaoqing, & Quan, 2016).
Semiconductor Manufacturing
Hexafluoro-1,3-butadiene has been identified as crucial for plasma dielectric etching in semiconductor manufacturing. Its negligible global warming potential makes it a promising candidate for environmentally friendly etching processes (Ramachandran & Reddy, 2008). Additionally, the physical properties of hexafluoro-1,3-butadiene, such as compressed liquid densities and vapor pressures, have been characterized to support its application in the manufacturing of semiconductor devices (Bobbo, Fedele, Scattolini, & Camporese, 2002).
Plasma Technology
The ion energy distribution and optical measurements in high-density, inductively coupled C4F6 discharges have been explored. This research underscores the potential of hexafluoro-1,3 butadiene as an etching gas with a low global warming potential for semiconductor manufacturing, differentiating it from commonly used fluorocarbon gases (Benck, Goyette, & Wang, 2003).
Environmental Performance and Etching Properties
Hexafluoro-1,3-butadiene's superior etching properties and excellent environmental performance are highlighted, positioning it as a next-generation etching gas for large-scale integrated circuit manufacturing. This research focuses on the properties and purification methods of hexafluoro-1,3-butadiene, emphasizing its advantages over traditional fluorine-containing etching agents (Jia, 2014).
Mecanismo De Acción
Target of Action
2,3,3,4,4,4-Hexafluoro-1-butene, also known as R-1336mzz(E), is primarily used as a refrigerant . Its primary targets are the systems where cooling is required, such as air conditioning systems and refrigeration appliances. It interacts with these systems to absorb heat and provide cooling .
Mode of Action
The compound works by changing its state from liquid to gas within the cooling systems. This phase change absorbs heat, resulting in a cooling effect . The specific interactions with its targets depend on the design of the system in which it is used.
Result of Action
The primary result of the action of this compound is the cooling of the environment in which it is used. This is achieved through its phase change from liquid to gas, which absorbs heat .
Action Environment
The efficacy and stability of this compound as a refrigerant can be influenced by various environmental factors. For example, increasing the ambient pressure and temperature can enhance the heat transfer from the environment to the droplet through natural convection, while increasing the pressure greatly inhibits the molecular diffusion during droplet evaporation . Therefore, the total evaporation rate depends on the competing effects of these two factors .
Direcciones Futuras
The U.S. Environmental Protection Agency approved the industrial uses of hexafluoro-2-butene in 2017 under the agency’s Significant New Alternatives Policy . The approval was driven by the compound’s short atmospheric lifetime and very low 100-year global warming potential . Knowledge of hexafluoro-2-butene’s properties is important for manufacturers and users of industrial equipment .
Análisis Bioquímico
Dosage Effects in Animal Models
The effects of 2,3,3,4,4,4-Hexafluoro-1-butene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can lead to significant toxic or adverse effects. Studies have shown that there is a threshold effect, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. Toxic effects observed at high doses include reduced body weight gain and increased mortality. The no-observed-adverse-effect level (NOAEL) for this compound has been established at 10,000 parts per million based on these studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes various metabolic transformations, leading to the production of different metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. The interaction of this compound with these enzymes can result in altered metabolic processes and the production of unique metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its overall effects. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can accumulate in various cellular compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall impact on cellular function and metabolism .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The specific localization of this compound within the cell can determine its overall impact on cellular processes and functions .
Propiedades
IUPAC Name |
2,3,3,4,4,4-hexafluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c1-2(5)3(6,7)4(8,9)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOACLKUNWKVPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514307 | |
| Record name | 1H,1H-Perfluorobutene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374-39-0 | |
| Record name | 1H,1H-Perfluorobutene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 2,3,3,4,4,4-Hexafluoro-1-butene (HFO-1336yf) based on its azeotropic properties?
A1: [] this compound forms azeotropic or near-azeotropic mixtures with compounds like 1,1,1,2,3,3-Hexafluoropropane. This property makes these mixtures valuable in various applications, including:
Q2: How is molecular simulation being used to understand the properties of this compound (HFO-1336yf)?
A2: [] Researchers are using molecular simulation techniques to predict the vapor-liquid equilibrium properties of HFO-1336yf. This involves developing accurate force field parameters, such as Lennard-Jones parameters, for the fluorine atoms in the molecule. By simulating the behavior of HFO-1336yf at the molecular level, scientists can gain insights into its thermodynamic properties and predict its behavior under various conditions. This information is valuable for optimizing its use in different applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B1338069.png)





![2-bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1338086.png)



![Benzo[g]quinoxaline](/img/structure/B1338093.png)

